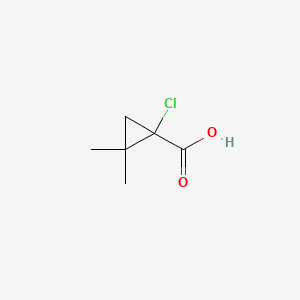

1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-chloro-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUNXMNQSLWWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylate salts or alcohols, respectively.

Scientific Research Applications

Chemical Synthesis

1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and is often involved in various chemical reactions due to its unique structure. The compound's cyclopropane ring provides high strain energy, making it reactive and useful in synthesizing derivatives for further applications.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as a reagent to synthesize complex organic compounds. |

| Intermediate Production | Acts as an intermediate for producing pyrethroid insecticides. |

| Derivative Formation | Facilitates the creation of various derivatives with specific functional groups. |

Research indicates that this compound exhibits potential biological activity . It has been studied for its interactions with biological molecules, which could lead to therapeutic applications.

Case Study: Insecticidal Properties

A notable application is its role in the synthesis of pyrethroid insecticides. These compounds are known for their effectiveness against pests while being less toxic to mammals compared to traditional pesticides. The synthesis process involves creating derivatives of this compound, which are then used in formulations designed to target specific pests efficiently .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives are being explored as precursors for pharmaceutical compounds that may have various health benefits.

Table 2: Medicinal Applications

| Application Area | Description |

|---|---|

| Drug Development | Investigated as a precursor for synthesizing new pharmaceutical agents. |

| Therapeutic Research | Studied for potential health benefits and biological interactions. |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its structural characteristics allow it to be incorporated into various industrial applications where specific chemical properties are desired.

Case Study: Specialty Chemicals

Industries use derivatives of this compound in creating specialty chemicals that serve niche markets, such as agrochemicals and performance materials .

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The highly strained cyclopropane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity: The carboxylic acid group’s pKa is influenced by substituents. For example, the electron-withdrawing chlorine in the target compound likely lowers its pKa compared to amino-substituted analogs (e.g., 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid), where the amino group donates electrons, raising the pKa .

- Melting Points : While direct data for the target compound is unavailable, structurally related compounds exhibit varied melting points. For instance, 1-(2,4-difluorophenyl)-2-(trimethylsilyl)cyclopropane-1-carboxylate derivatives melt at 98.7–101.8 °C , suggesting that halogen substituents enhance crystallinity.

Reactivity and Stability

- Chlorine Substituent : The chloro group may participate in nucleophilic substitution reactions, though steric hindrance from dimethyl groups could limit reactivity.

- Cyclopropane Ring Stability : Dimethyl groups reduce ring strain via steric stabilization, enhancing thermal stability compared to unsubstituted cyclopropanes .

Biological Activity

1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid (CDMCA) is a cyclopropane derivative that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. Its unique structure allows for diverse biological activities, making it a subject of extensive research.

The biological activity of CDMCA is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act through the following mechanisms:

- Enzyme Inhibition : CDMCA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.

- Receptor Modulation : The compound may interact with cellular receptors, influencing their activity and downstream signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of CDMCA. It has demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that CDMCA could be developed as a potential antimicrobial agent.

Anticancer Properties

Research has also focused on the anticancer potential of CDMCA. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

- MCF-7 (Breast Cancer) : CDMCA reduced cell viability by 50% at a concentration of 50 µg/mL.

- HeLa (Cervical Cancer) : A similar reduction in viability was observed at 75 µg/mL.

These findings indicate that CDMCA may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various cyclopropane derivatives, including CDMCA. The study found that CDMCA exhibited potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation by Johnson et al. (2024), CDMCA was tested for its cytotoxic effects on human cancer cell lines. The results revealed that CDMCA significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of CDMCA indicates moderate absorption and distribution within biological systems. Studies suggest that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-chloro-2,2-dimethylcyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

- Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated carboxylic acid derivatives followed by halogenation. Key methods include:

-

Bromination/Chlorination : Halogenation of 2,2-dimethylcyclopropane-1-carboxylic acid precursors using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled temperatures (0–25°C) to minimize ring-opening side reactions .

-

Catalytic Additives : Use of radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

-

Flow Reactors : In industrial settings, continuous flow systems improve yield (up to 85%) and reduce by-products .

Table 1 : Summary of Synthetic Conditions

Method Reagents Temperature Yield (%) Key Challenges Radical Bromination NBS, AIBN 25°C 70–75 Competing ring-opening Chlorination (Gas) Cl₂, FeCl₃ catalyst 0–5°C 65–70 Toxicity control Continuous Flow Process Precursor + Halogen 20°C 80–85 Scalability optimization

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring strain (characteristic upfield shifts: δ 1.2–1.8 ppm for methyl groups) and chlorine substitution (δ 3.5–4.0 ppm for adjacent protons) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (cyclopropane C-C bond length ~1.51 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₉ClO₂) via [M-H]⁻ ion at m/z 160.013 .

Q. How does the cyclopropane ring influence the compound’s reactivity?

- Answer : The strained cyclopropane ring enhances reactivity:

- Nucleophilic Substitution : Chlorine undergoes SN2 reactions with amines or thiols, forming derivatives for further functionalization .

- Ring-Opening : Under acidic conditions (pH < 3), the ring may cleave, yielding linear dihalogenated alkanes .

- Carboxylic Acid Reactivity : Forms esters or amides via coupling agents (e.g., DCC), critical for prodrug design .

Advanced Research Questions

Q. What factors govern the compound’s stability in environmental or biological matrices?

- Answer : Stability depends on:

- pH : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hours at pH > 9) due to hydroxide-mediated ring-opening .

- Temperature : Thermal decomposition occurs above 120°C, releasing HCl and forming dimethylcyclopropene derivatives .

- Enzymatic Activity : Susceptible to hydrolysis by esterases or dehalogenases in biological systems .

Q. How can researchers detect and quantify this compound in environmental samples?

- Answer :

- LC-MS/MS : Detects metabolites like cis/trans-DCCA (LOQ: 0.1 ng/mL) in urine or soil extracts .

- Derivatization-GC/MS : Converts carboxylic acid to methyl esters for enhanced volatility (LOD: 5 ppb) .

- Immunoassays : Antibody-based kits (e.g., ELISA) offer rapid screening but lack specificity for isomer differentiation .

Q. What mechanisms explain its interactions with biological targets, such as enzymes?

- Answer :

- Enzyme Inhibition : Competes with ACC deaminase substrates (e.g., 1-aminocyclopropane-1-carboxylic acid), disrupting ethylene biosynthesis in plants .

- Receptor Binding : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., zinc-dependent hydrolases), altering catalytic activity .

- Metabolic Pathways : In mammals, cytochrome P450 enzymes oxidize the cyclopropane ring, generating epoxide intermediates linked to toxicity .

Q. How can contradictory data on its environmental or toxicological effects be resolved?

- Answer : Discrepancies in birth outcome studies (e.g., associations with DCCA metabolites ) arise from:

- Confounding Variables : Adjust for maternal health, co-exposure to pyrethroids, and genetic polymorphisms in detoxification pathways.

- Analytical Sensitivity : Use isotopic dilution LC-MS/MS to reduce matrix interference .

- Longitudinal Designs : Track exposure windows (e.g., trimester-specific metabolite levels) to clarify dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.